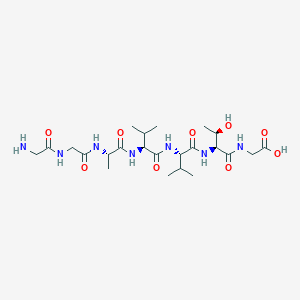
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various reagents depending on the specific functional groups present in the peptide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as derivatives resulting from substitution reactions.
Scientific Research Applications
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and stability.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include the development of peptide-based drugs for various diseases.
Industry: It can be utilized in the production of bioactive peptides for use in cosmetics and food additives.
Mechanism of Action
The mechanism by which Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the peptide is used.
Comparison with Similar Compounds
Glycylglycyl-L-alanyl-L-leucyl-L-leucine
Glycylglycyl-L-alanyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucine
Properties
CAS No. |
651292-05-6 |
|---|---|
Molecular Formula |
C23H41N7O9 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N7O9/c1-10(2)17(28-20(36)12(5)27-15(33)8-25-14(32)7-24)22(38)29-18(11(3)4)23(39)30-19(13(6)31)21(37)26-9-16(34)35/h10-13,17-19,31H,7-9,24H2,1-6H3,(H,25,32)(H,26,37)(H,27,33)(H,28,36)(H,29,38)(H,30,39)(H,34,35)/t12-,13+,17-,18-,19-/m0/s1 |
InChI Key |
XAZPLRWKUAIPJE-OLZVCHQQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
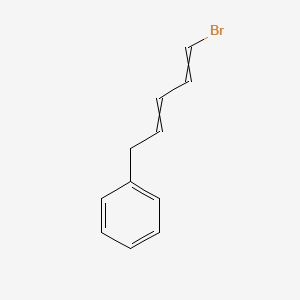
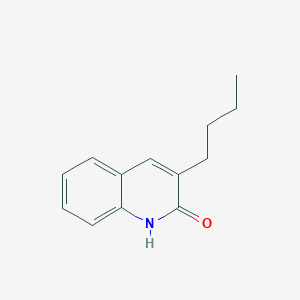

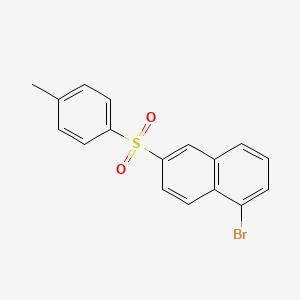
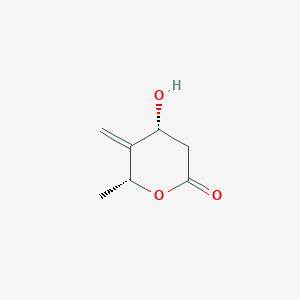
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
